molecular formula C29H29NO2P+ B12659497 Benzyl 3-(triphenylphosphoranyl)propylcarbamate CAS No. 39945-55-6

Benzyl 3-(triphenylphosphoranyl)propylcarbamate

Cat. No.: B12659497
CAS No.: 39945-55-6
M. Wt: 454.5 g/mol
InChI Key: LDVRMOGNIYUVJI-UHFFFAOYSA-O
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Description

Benzyl 3-(triphenylphosphoranyl)propylcarbamate is an organophosphorus compound that features a carbamate group linked to a benzyl group and a triphenylphosphoranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(triphenylphosphoranyl)propylcarbamate typically involves the reaction of benzyl halides with triphenylphosphine under specific conditions. One common method includes the use of copper(I)-catalyzed coupling reactions between benzyl halides and alkynoic acids . The reaction is carried out under ligand-free conditions, which simplifies the process and enhances the yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(triphenylphosphoranyl)propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Benzyl 3-(triphenylphosphoranyl)propylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(triphenylphosphoranyl)propylcarbamate involves its interaction with molecular targets through its phosphoranyl and carbamate groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The compound’s ability to undergo radical reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

    Triphenylphosphine: Shares the triphenylphosphoranyl moiety but lacks the carbamate group.

    Benzyl Carbamate: Contains the benzyl and carbamate groups but lacks the triphenylphosphoranyl moiety.

Uniqueness: Benzyl 3-(triphenylphosphoranyl)propylcarbamate is unique due to the combination of its benzyl, carbamate, and triphenylphosphoranyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

39945-55-6

Molecular Formula

C29H29NO2P+

Molecular Weight

454.5 g/mol

IUPAC Name

triphenyl-[3-(phenylmethoxycarbonylamino)propyl]phosphanium

InChI

InChI=1S/C29H28NO2P/c31-29(32-24-25-14-5-1-6-15-25)30-22-13-23-33(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-12,14-21H,13,22-24H2/p+1

InChI Key

LDVRMOGNIYUVJI-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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